molecular formula C9H5BrFNO2 B1410306 4-Bromo-3-cyano-2-fluorophenylacetic acid CAS No. 1805188-35-5

4-Bromo-3-cyano-2-fluorophenylacetic acid

Cat. No.: B1410306
CAS No.: 1805188-35-5
M. Wt: 258.04 g/mol
InChI Key: LRZNXRZERWMKIE-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-2-fluorophenylacetic acid is an organic compound with the molecular formula C9H5BrFNO2 It is characterized by the presence of bromine, cyano, and fluorine substituents on a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyano-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-2-fluorophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyano-2-fluorophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenylacetic acid moiety can be oxidized to the corresponding carboxylic acid derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

4-Bromo-3-cyano-2-fluorophenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-2-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

  • 4-Bromo-2-cyano-3-fluorophenylacetic acid
  • 4-Bromo-3-cyano-2-chlorophenylacetic acid
  • 4-Bromo-3-cyano-2-methylphenylacetic acid

Comparison: 4-Bromo-3-cyano-2-fluorophenylacetic acid is unique due to the specific arrangement of its substituents. The presence of the fluorine atom can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. For instance, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry.

Properties

IUPAC Name

2-(4-bromo-3-cyano-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-7-2-1-5(3-8(13)14)9(11)6(7)4-12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZNXRZERWMKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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